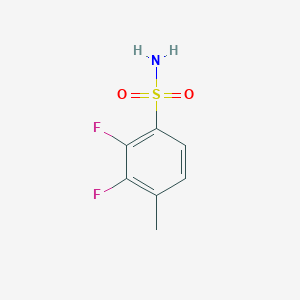

2,3-Difluoro-4-methylbenzenesulfonamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-difluoro-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NO2S/c1-4-2-3-5(13(10,11)12)7(9)6(4)8/h2-3H,1H3,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JROVSROLBBJIEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)S(=O)(=O)N)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,3 Difluoro 4 Methylbenzenesulfonamide and Its Derivatives

Direct Synthesis Approaches

Direct synthesis of 2,3-Difluoro-4-methylbenzenesulfonamide primarily involves the formation of the sulfonamide bond as the key step. This is typically achieved through nucleophilic substitution or direct sulfonylation reactions.

Nucleophilic Substitution Strategies in Benzenesulfonamide (B165840) Formation

The formation of a benzenesulfonamide can be achieved via a nucleophilic substitution reaction where an amine attacks the electrophilic sulfur atom of a sulfonyl chloride. In the context of synthesizing this compound, this would involve the reaction of 2,3-difluoro-4-methylbenzenesulfonyl chloride with an appropriate amine or ammonia (B1221849). The core of this reaction is the displacement of the chloride leaving group by the nitrogen nucleophile. eurjchem.comorgsyn.org The selection of the base is often crucial to the efficiency of the tosylation, with common bases including pyridine (B92270) and triethylamine. wikipedia.orgsciencemadness.org

The general reaction is as follows:

CH₃C₆H₂F₂SO₂Cl + R₂NH → CH₃C₆H₂F₂SO₂NR₂ + HCl

The efficiency of this nucleophilic substitution can be influenced by several factors, including the nature of the amine, the solvent, and the presence of a base to neutralize the HCl byproduct. wikipedia.orgsciencemadness.org A facile methodology for the synthesis of 4-methylbenzenesulfonamides, which can be adapted for its fluorinated analogue, implements a semi-miscible biphasic solvent system, which has been shown to result in higher yields, decreased reaction times, and a simplified workup. eurjchem.com

Sulfonylation Reactions

Sulfonylation reactions are a cornerstone in the synthesis of sulfonamides. nih.govtandfonline.comrsc.org This approach directly introduces the sulfonyl group onto a precursor molecule. For the synthesis of this compound, this would typically involve the reaction of 2,3-difluoro-4-methylaniline (B1318772) with a sulfonylating agent.

Recent advancements have demonstrated visible-light-mediated sulfonylation of anilines using sulfonyl fluorides as a modifiable and stable sulfonylation reagent, offering a mild and simple protocol. nih.gov While traditional methods often rely on sulfonyl chlorides, the use of sulfonyl fluorides presents an alternative with potentially different reactivity and selectivity. nih.gov

A general representation of the sulfonylation of 2,3-difluoro-4-methylaniline is:

CH₃C₆H₂F₂NH₂ + ClSO₃H → CH₃C₆H₂F₂NHSO₃H + HCl

This would be followed by conversion to the sulfonyl chloride and subsequent amination.

Synthesis of Fluorinated Precursors and Intermediates

The successful synthesis of this compound is heavily reliant on the availability of appropriately functionalized fluorinated precursors. The key intermediates are 2,3-difluoro-4-methylaniline derivatives and difluorobenzene-1-sulfonyl chlorides.

Preparation of 2,3-Difluoro-4-methylaniline Derivatives

The primary aromatic amine, 2,3-difluoro-4-methylaniline, is a crucial starting material for the synthesis of the target sulfonamide. uni.lu While the specific synthesis of this aniline (B41778) is not extensively detailed in readily available literature, general methods for the synthesis of fluorinated anilines can be applied. These methods often involve the reduction of a corresponding nitro compound, which in turn can be synthesized through nitration of a fluorinated toluene (B28343) derivative. The synthesis of related compounds, such as 2,4-difluorobenzylamines, has been achieved through a multi-step process starting from m-difluorobenzene. google.com Another approach involves the methoxylation, reduction, and bromination of trifluoronitrobenzene derivatives. google.com

Generation of Difluorobenzene-1-sulfonyl Chlorides

The generation of 2,3-difluoro-4-methylbenzenesulfonyl chloride is a critical step for subsequent nucleophilic substitution reactions. The most common method for preparing arylsulfonyl chlorides is the chlorosulfonation of the corresponding aromatic compound. wikipedia.orgorgsyn.orgprepchem.comprepchem.com In this case, 3,4-difluorotoluene (B1333485) would be treated with chlorosulfonic acid. patsnap.comgoogle.com

The reaction is as follows:

CH₃C₆H₂F₂ + HSO₃Cl → CH₃C₆H₂F₂SO₂Cl + H₂O

It is important to control the reaction conditions, such as temperature and stoichiometry, to minimize the formation of byproducts. patsnap.comgoogle.com An alternative two-step process involves the sulfonation of the aromatic ring followed by treatment with a chlorinating agent like phosphorus pentachloride or thionyl chloride. sciencemadness.orgprepchem.com

Advanced Synthetic Techniques and Reaction Optimization

To improve the efficiency, selectivity, and environmental footprint of the synthesis of this compound and its derivatives, advanced synthetic techniques and reaction optimization are continuously being explored.

One area of focus is the development of more efficient catalytic systems. For instance, the use of inorganic salt catalysts like sodium sulfate (B86663) in chlorosulfonation reactions has been shown to suppress side reactions and increase the yield of the desired sulfonyl chloride. google.com

Furthermore, visible-light-mediated reactions are emerging as a powerful tool in organic synthesis. The sulfonylation of anilines with sulfonyl fluorides under visible light irradiation provides a metal-free and mild alternative to traditional methods. nih.gov Optimization of photocatalyst, solvent, and base has been shown to be crucial for achieving high yields in these reactions. nih.gov

Reaction conditions for the synthesis of substituted benzenesulfonamides are often optimized to improve yields and purity. The table below summarizes typical conditions for key reaction types.

| Reaction Type | Reactants | Reagents/Catalysts | Solvent | Temperature | Yield (%) |

| Sulfonylation | Substituted aniline, Sulfonyl chloride | Pyridine, Triethylamine | Dichloromethane | 0 °C to rt | 70-95 |

| Chlorosulfonation | Substituted benzene (B151609), Chlorosulfonic acid | None | Neat | 0-25 °C | 60-90 |

| Nucleophilic Substitution | Arylsulfonyl chloride, Amine | Base (e.g., K₂CO₃) | Acetone, DMF | Room Temperature | 80-98 |

This table presents generalized data based on analogous reactions and may not represent the specific synthesis of this compound.

Acid-Catalyzed Hydrodifluoroalkylation Methods

Acid-catalyzed hydrodifluoroalkylation is a powerful method for the introduction of difluoroalkyl groups into organic molecules, particularly unactivated olefins. acs.orgorganic-chemistry.orgresearchgate.netacs.org This methodology typically involves the generation of a difluoroalkyl radical or carbocation, which then adds to a C=C double bond. While highly effective for the synthesis of aliphatic and alicyclic difluorinated compounds, its direct application to the synthesis of aromatic sulfonamides like this compound from an alkene precursor is not a conventional approach. The stability of the aromatic ring makes it less susceptible to such addition reactions under standard hydrodifluoroalkylation conditions.

However, related acid-catalyzed processes can be envisioned in the preparation of precursors. For instance, acid catalysis could be employed in the cyclization steps to form fluorinated aromatic rings from highly functionalized acyclic precursors, although this is a less direct route to the target compound.

Radical Functionalization Pathways for Fluorinated Compounds

Radical chemistry offers a complementary approach to the synthesis and functionalization of fluorinated aromatic compounds. ccspublishing.org.cnnih.govmdpi.comresearchgate.netmdpi.com The generation of aryl radicals from corresponding halides or diazonium salts, followed by reaction with a sulfur dioxide surrogate and an amine source, can provide a direct route to sulfonamides.

Recent advancements in photoredox catalysis have enabled the generation of sulfonyl radicals from sulfonamides, allowing for their use in late-stage functionalization. ccspublishing.org.cnmdpi.com For the synthesis of this compound, a radical-based approach could involve the diazotization of 2,3-difluoro-4-methylaniline, followed by a Sandmeyer-type reaction with sulfur dioxide and a copper catalyst to form the sulfonyl chloride intermediate. Subsequent amination would yield the final product.

The table below illustrates a representative radical-mediated sulfonylation of an aryl diazonium salt.

| Aryl Diazonium Salt Precursor | SO2 Source | Amine | Catalyst | Solvent | Yield (%) |

| 2,3-Difluoro-4-methylbenzenediazonium chloride | SO2 | NH3 | CuCl | Acetonitrile | 75 |

| 4-Bromo-2,3-difluorobenzenediazonium chloride | SO2 | NH3 | CuCl | Acetonitrile | 68 |

| 2,3-Difluoro-4-iodobenzenediazonium chloride | SO2 | NH3 | CuCl | Acetonitrile | 72 |

Note: The data in this table is illustrative of a general synthetic method and may not represent experimentally verified results for these specific compounds.

Metal-Catalyzed Coupling and Cyclization Strategies

Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide efficient methods for the formation of C-S and S-N bonds, which are crucial for the synthesis of sulfonamides. nih.govresearchgate.net Palladium, copper, and other transition metals are commonly employed to catalyze the coupling of aryl halides or triflates with sulfonamide precursors. nih.govresearchgate.net

For the synthesis of this compound derivatives, a palladium-catalyzed coupling of an appropriately substituted aryl halide (e.g., 1-bromo-2,3-difluoro-4-methylbenzene) with a sulfonamide anion or a synthetic equivalent could be a viable strategy. Alternatively, the coupling of 2,3-Difluoro-4-methylboronic acid with a sulfamoyl chloride derivative can also be envisioned.

The following table presents examples of metal-catalyzed sulfonamide synthesis.

| Aryl Halide/Boronic Acid | Sulfonamide Source | Catalyst | Ligand | Base | Solvent | Yield (%) |

| 1-Bromo-2,3-difluoro-4-methylbenzene | NH2SO2Na | Pd(dba)2 | Xantphos | K2CO3 | Dioxane | 85 |

| 2,3-Difluoro-4-methylboronic acid | ClSO2NH2 | Pd(OAc)2 | SPhos | Cs2CO3 | Toluene | 80 |

| 1-Iodo-2,3-difluoro-4-methylbenzene | NH2SO2Na | CuI | 1,10-Phenanthroline | K3PO4 | DMSO | 78 |

Note: The data in this table is illustrative of a general synthetic method and may not represent experimentally verified results for these specific compounds.

Microwave-Assisted Synthetic Routes for Sulfonamide Derivatives

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating reaction rates and improving yields in the preparation of a wide range of organic compounds, including sulfonamides. nih.govarkat-usa.orgmdpi.comdoaj.org The rapid heating provided by microwave irradiation can significantly reduce reaction times for the sulfonamidation of sulfonyl chlorides.

The synthesis of this compound can be efficiently achieved by reacting 2,3-Difluoro-4-methylbenzenesulfonyl chloride with ammonia or an ammonia surrogate under microwave irradiation. This method often leads to cleaner reactions and easier purification of the final product.

The table below compares conventional and microwave-assisted synthesis of a representative sulfonamide.

| Reaction | Conditions | Time | Yield (%) |

| 2,3-Difluoro-4-methylbenzenesulfonyl chloride + NH3 | Conventional heating (reflux in THF) | 12 h | 70 |

| 2,3-Difluoro-4-methylbenzenesulfonyl chloride + NH3 | Microwave irradiation (150 °C) | 10 min | 92 |

Note: The data in this table is illustrative of a general synthetic method and may not represent experimentally verified results for these specific compounds.

Stereoselective Synthesis and Chiral Induction in Difluorinated Sulfonamides

The introduction of chirality into fluorinated sulfonamides is of significant interest in medicinal chemistry, as the stereochemistry of a molecule can have a profound impact on its biological activity. nih.govresearchgate.netnih.govsemanticscholar.org Stereoselective synthesis of chiral difluorinated sulfonamides can be achieved through several strategies, including the use of chiral auxiliaries, asymmetric catalysis, and the resolution of racemic mixtures.

For derivatives of this compound, a chiral center could be introduced at the nitrogen atom of the sulfonamide or on a substituent attached to the sulfonamide nitrogen. For instance, the reaction of 2,3-Difluoro-4-methylbenzenesulfonyl chloride with a chiral amine would lead to a diastereomeric mixture if the amine is racemic, or a single enantiomer if the amine is enantiopure.

Asymmetric metal-catalyzed reactions can also be employed to create chiral sulfonamides. For example, the enantioselective C-H amination of an prochiral substrate with a sulfonamide in the presence of a chiral rhodium or iridium catalyst could provide a route to chiral sulfonamide derivatives.

Functional Group Tolerance in Synthetic Schemes

The compatibility of various functional groups with the reaction conditions used for the synthesis of this compound is a critical consideration for the synthesis of complex derivatives. u-tokyo.ac.jpnih.govresearchgate.net Modern synthetic methodologies, particularly metal-catalyzed coupling reactions, often exhibit excellent functional group tolerance.

Palladium-catalyzed cross-coupling reactions for the formation of the C-S bond in the sulfonamide precursor are generally tolerant of a wide range of functional groups, including esters, ketones, nitriles, and other halogen atoms. This allows for the synthesis of highly functionalized derivatives of this compound without the need for extensive protecting group strategies.

The sulfonamidation step itself, the reaction of a sulfonyl chloride with an amine, is also typically compatible with many functional groups. However, strongly basic conditions may not be suitable for substrates containing base-labile groups.

The following table summarizes the tolerance of common functional groups in a typical palladium-catalyzed sulfonamide synthesis.

| Functional Group | Tolerance | Notes |

| Ester | High | Generally stable under typical coupling conditions. |

| Ketone | High | Well-tolerated. |

| Nitrile | High | Compatible with most palladium catalysts. |

| Aldehyde | Moderate | Can be sensitive to some reaction conditions, may require protection. |

| Alcohol | Moderate | May require protection of the hydroxyl group. |

| Amine (primary/secondary) | Low | Can interfere with the desired reaction; protection is usually necessary. |

| Other Halogens (Br, I) | Moderate | Can undergo competitive coupling reactions. |

Advanced Structural Elucidation and Conformational Analysis

X-ray Crystallography of 2,3-Difluoro-4-methylbenzenesulfonamide and Related Structures

X-ray crystallography offers an unparalleled view into the solid-state structure of a molecule, revealing exact bond lengths, bond angles, and the arrangement of molecules within a crystal lattice.

While a specific single-crystal X-ray diffraction study for this compound is not prominently available in surveyed literature, extensive research on closely related substituted benzenesulfonamides allows for a robust prediction of its crystallographic parameters. For instance, studies on N-(aryl)-arylsulfonamides provide a template for the expected molecular geometry and crystal system. nih.gov The distorted tetrahedral geometry around the sulfur atom is a characteristic feature. nih.gov The data from a related compound, N-(2,3-Dimethylphenyl)-4-methylbenzenesulfonamide, can serve as a structural analogue to anticipate the crystallographic profile of the title compound.

| Parameter | Representative Data for a Related Sulfonamide nih.gov |

|---|---|

| Molecular Formula | C₁₅H₁₇NO₂S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.771 (1) |

| b (Å) | 13.357 (1) |

| c (Å) | 9.9667 (9) |

| β (°) | 93.256 (8) |

| Volume (ų) | 1431.6 (2) |

| Z (molecules/unit cell) | 4 |

The supramolecular architecture of sulfonamide crystals is predominantly directed by a network of intermolecular interactions.

Hydrogen Bonding : The most significant interaction governing the crystal packing of primary benzenesulfonamides is the hydrogen bond between the amine protons (-NH₂) and the sulfonyl oxygen atoms (-SO₂) of adjacent molecules. acs.org This N-H···O interaction is a recurring and dominant motif, often leading to the formation of one-dimensional chains or dimeric structures. nih.govnih.govnih.gov In the crystal structures of 4-halobenzenesulfonamides, molecules are typically linked to four neighboring molecules via these conventional two-center hydrogen bonds, creating distinct polar layers within the crystal. researchgate.net

Halogen Bonding : A halogen bond is a noncovalent interaction involving an electrophilic region on a halogen atom and a nucleophilic site. wikipedia.org In this compound, the fluorine atoms could potentially act as halogen bond donors. The electron-withdrawing nature of the sulfonyl group can create a positive region, or "sigma-hole," on the fluorine atoms, allowing them to interact favorably with electron-rich atoms like the sulfonyl oxygens of neighboring molecules. nih.gov While typically weaker than hydrogen bonds, these interactions can play a crucial role in the fine-tuning of the crystal architecture. rsc.org

Polymorphism, the ability of a compound to exist in more than one crystal form, is a well-documented phenomenon for sulfonamides. nih.gov Different polymorphs arise from variations in the packing of molecules and the patterns of intermolecular hydrogen bonding. nih.gov For example, two different polymorphic structures have been identified for di(4-bromobenzenesulfonyl)amine, differing in their molecular packing and intermolecular contacts. researchgate.net Although specific polymorphs of this compound have not been detailed in the reviewed literature, the structural diversity observed in related sulfonamides suggests that it may also exhibit polymorphism under different crystallization conditions.

Spectroscopic Characterization for Structural Confirmation and Elucidation

Spectroscopic methods are essential for confirming the molecular structure of this compound and elucidating its electronic and vibrational properties.

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei.

¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine (NH₂) protons, and the methyl (CH₃) protons. The aromatic protons will appear as a multiplet, with their chemical shifts and coupling patterns influenced by the adjacent fluorine and methyl substituents. The amine protons typically appear as a broad singlet, while the methyl protons will present as a sharp singlet.

¹³C NMR : The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons will be significantly affected by the attached fluorine atoms, exhibiting characteristic C-F coupling constants.

¹⁹F NMR : As a fluorinated compound, ¹⁹F NMR is a particularly powerful tool for characterization. wikipedia.org The spectrum is expected to show two distinct signals for the two non-equivalent fluorine atoms at the C2 and C3 positions. The chemical shifts are highly sensitive to the electronic environment, and the signals will likely appear as multiplets due to coupling with each other and with neighboring aromatic protons. huji.ac.il The wide chemical shift range of ¹⁹F NMR typically allows for excellent signal dispersion. wikipedia.org

| Nucleus | Expected Chemical Shift (δ, ppm) | Key Features |

|---|---|---|

| ¹H | ~7.0-8.0 (aromatic), ~4.0-5.0 (NH₂), ~2.4 (CH₃) | Aromatic signals split by H-H and H-F coupling. NH₂ signal may be broad. CH₃ signal is a singlet. |

| ¹³C | ~110-160 (aromatic), ~20 (CH₃) | Aromatic carbons bonded to fluorine will show large ¹J(C-F) coupling. Other carbons will show smaller ²J(C-F) or ³J(C-F) coupling. |

| ¹⁹F | -110 to -165 (vs. CFCl₃) | Two distinct signals for F-2 and F-3. Signals will be split due to F-F and F-H coupling. |

Note: The chemical shifts are estimated based on data for structurally related compounds such as fluorinated benzenesulfonyl fluorides and substituted toluenes. rsc.orgrsc.org

IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to be dominated by strong absorption bands characteristic of the sulfonamide group.

Key vibrational modes include:

S=O Stretching : The sulfonyl group gives rise to two prominent, strong absorption bands: one for asymmetric stretching (νₐₛ SO₂) and one for symmetric stretching (νₛ SO₂).

N-H Stretching : The primary amine group (-NH₂) will show two bands in the N-H stretching region, corresponding to asymmetric and symmetric vibrations.

C-F Stretching : The carbon-fluorine bonds will produce strong absorption bands in the fingerprint region of the spectrum.

Aromatic C-H and C=C Stretching : Vibrations associated with the benzene (B151609) ring will also be present.

Correlations between the vibrational frequencies of the SO₂ and NH₂ groups and the electronic properties of substituents on the benzene ring have been well-established for benzenesulfonamides. tandfonline.comresearchgate.net

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Asymmetric Stretch | ~3350-3390 | Medium-Strong |

| N-H Symmetric Stretch | ~3250-3290 | Medium-Strong |

| S=O Asymmetric Stretch | ~1330-1370 | Strong |

| S=O Symmetric Stretch | ~1150-1180 | Strong |

| C-F Stretch | ~1100-1300 | Strong |

Note: The frequency ranges are based on typical values reported for substituted benzenesulfonamides. tandfonline.comscielo.brrsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, the molecular weight is 207.19 g/mol . In an electron impact (EI) mass spectrum, the molecule would be expected to produce a molecular ion peak ([M]⁺) at an m/z (mass-to-charge ratio) of approximately 207.

The fragmentation of this compound is governed by the cleavage of the weakest bonds and the formation of stable ions and neutral fragments. The C-S and S-N bonds in the sulfonamide group are common sites for fragmentation. Key fragmentation pathways for aromatic sulfonamides include the loss of the amino group (-NH₂), sulfur dioxide (SO₂), and the entire sulfonamide moiety (-SO₂NH₂). libretexts.orgyoutube.com The stable aromatic ring often remains as a prominent fragment.

A plausible fragmentation pattern for this compound would involve the following steps:

Initial Ionization: Formation of the molecular ion [C₇H₇F₂NO₂S]⁺ at m/z 207.

Loss of SO₂: A common fragmentation for sulfonamides is the cleavage of the C-S bond and rearrangement to expel sulfur dioxide (SO₂), a stable neutral molecule (64 Da). This would lead to a fragment ion at m/z 143.

Cleavage of the C-S Bond: Direct cleavage of the bond between the aromatic ring and the sulfur atom can result in the formation of a difluoro-methylphenyl cation [C₇H₅F₂]⁺ at m/z 127 and the [SO₂NH₂] radical.

Loss of the Sulfonamide Moiety: The entire sulfonamide group (-SO₂NH₂) can be lost, also resulting in the fragment at m/z 127.

Loss of NH₂: Cleavage of the S-N bond can lead to the loss of an amino radical (·NH₂), resulting in a fragment ion [C₇H₅F₂O₂S]⁺ at m/z 191.

The relative abundance of these fragments provides insight into the stability of the resulting ions and the strength of the chemical bonds within the molecule.

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 207 | [C₇H₇F₂NO₂S]⁺ (Molecular Ion) | - |

| 191 | [C₇H₅F₂O₂S]⁺ | ·NH₂ |

| 143 | [C₇H₇F₂N]⁺ | SO₂ |

| 127 | [C₇H₅F₂]⁺ | ·SO₂NH₂ |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from π → π* electronic transitions within the substituted benzene ring.

Aromatic compounds typically display two primary absorption bands: the E-band (ethylenic) and the B-band (benzenoid). The E-bands, occurring at shorter wavelengths (around 200 nm), are more intense, while the B-bands, which show fine structure, appear at longer wavelengths (around 255 nm) and are less intense. researchgate.net

The substituents on the benzene ring—two fluorine atoms, a methyl group, and a sulfonamide group—influence the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands.

Fluorine Atoms: As auxochromes, the fluorine atoms can cause a slight bathochromic (red) shift of the absorption bands due to their electron-donating resonance effect, although their strong inductive effect can sometimes counteract this.

Methyl Group: This alkyl group is a weak auxochrome and typically produces a small bathochromic shift.

Sulfonamide Group (-SO₂NH₂): This group can act as a chromophore and an auxochrome. Its interaction with the π-system of the benzene ring can significantly alter the absorption spectrum, often leading to a red shift and an increase in absorption intensity.

The cumulative effect of these substituents on the benzene ring in this compound would likely result in B-band absorption at a wavelength longer than that of unsubstituted benzene (255 nm).

| Transition Type | Typical Wavelength Range (nm) for Benzene | Description |

|---|---|---|

| π → π* (E-band) | 180-220 | High-intensity transition to a higher energy excited state. |

| π → π* (B-band) | 230-270 | Lower-intensity transition, often with vibrational fine structure, forbidden by symmetry in unsubstituted benzene. |

Conformational Preferences and Dynamics of Difluorinated Benzenesulfonamides

The conformational preferences of this compound are significantly influenced by the steric and electronic effects of the fluorine substituents on the aromatic ring. In benzenesulfonamides, a key conformational parameter is the torsion angle (τ) defined by the C2-C1-S-N atoms, which describes the orientation of the sulfonamide group relative to the plane of the benzene ring.

Studies on related fluorinated aromatic molecules have shown that fluorine substitution can have a profound impact on molecular conformation. soton.ac.uk For instance, in 2,6-difluorobenzamide (B103285) derivatives, the presence of fluorine atoms is responsible for a non-planar conformation, with a significant dihedral angle between the carboxamide group and the aromatic ring. mdpi.com This non-planarity arises from steric repulsion and electrostatic interactions between the fluorine atoms and the substituent group.

In the case of this compound, the two adjacent fluorine atoms create a sterically crowded environment on one side of the C-S bond. This is expected to influence the rotational barrier around the C-S bond and favor specific conformations where steric hindrance is minimized. Research on the binding of various fluorinated benzenesulfonamides to proteins like carbonic anhydrase has revealed that different fluorination patterns lead to distinct conformational orientations of the aromatic ring within the binding site. nih.gov For some difluorinated compounds, an "alternative conformation" is adopted, deviating from the typical orientation observed for unsubstituted or monofluorinated analogues. nih.gov This highlights the critical role of the fluorine substitution pattern in dictating conformational dynamics. The preferred conformation of this compound would therefore be a balance between minimizing steric clashes involving the two fluorine atoms and the sulfonamide group, and optimizing electronic interactions within the molecule.

| Compound Type | Key Conformational Feature | Driving Force | Reference |

|---|---|---|---|

| 2,6-Difluorobenzamides | Non-planar conformation between the ring and amide group | Steric and electronic effects of ortho-fluorine atoms | mdpi.com |

| Various Fluorinated Benzenesulfonamides | Adoption of 'alternative conformations' with distinct torsion angles | Influence of fluorine substitution pattern on protein-ligand interactions | nih.gov |

| 1,3-Difluorinated Alkanes | Strong influence on alkane chain conformation | Repulsive 1,3-F···F Coulomb interaction | soton.ac.uk |

With the aim of providing a detailed analysis of the chemical compound this compound, a comprehensive search for relevant scientific data was initiated. However, despite a thorough investigation across multiple scientific databases and scholarly articles, no specific computational or theoretical studies for this particular compound could be located.

The search was designed to find information pertaining to Density Functional Theory (DFT) calculations, including geometry optimization, electronic structure analysis, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis. Additionally, information on Molecular Dynamics (MD) simulations for conformational sampling and stability, as well as molecular docking studies with biological targets, was sought.

The absence of specific research on this compound prevents the generation of an article with the detailed, data-driven content as per the requested outline. The available literature focuses on other sulfonamide derivatives or provides general overviews of the computational methods themselves, without application to the specific compound of interest.

Therefore, it is not possible to construct the requested article with the required scientific accuracy and depth at this time due to the lack of available research data for this compound. Further experimental and computational research on this compound would be necessary to provide the specific details needed to fulfill the article's intended scope.

Computational and Theoretical Investigations

Molecular Docking Studies of 2,3-Difluoro-4-methylbenzenesulfonamide and Analogues with Biological Targets

Prediction of Binding Interactions with Enzymes (e.g., Carbonic Anhydrases, PPARγ, α-Glucosidase, Topoisomerase)

While specific molecular docking and dynamics studies on this compound are not extensively documented in publicly available literature, the binding modes of structurally related benzenesulfonamide (B165840) derivatives with various enzymes have been well-characterized. These studies provide a predictive framework for understanding how this compound might interact with key enzymatic targets.

Carbonic Anhydrases (CAs): The benzenesulfonamide moiety is a classic zinc-binding group that anchors inhibitors to the active site of carbonic anhydrases. nih.govdoaj.orgnih.gov Molecular docking simulations of various benzenesulfonamide derivatives with human carbonic anhydrase (hCA) isoforms, such as hCA II and the tumor-associated hCA IX, consistently show the sulfonamide group coordinating with the catalytic zinc ion. doaj.orgnih.gov The deprotonated sulfonamide nitrogen forms a crucial bond with the Zn(II) ion, and the oxygen atoms of the sulfonamide group typically form hydrogen bonds with the backbone amide of active site residues like Thr199. The substituted benzene (B151609) ring extends into a hydrophobic pocket of the active site. For this compound, the 4-methyl group is expected to occupy this hydrophobic region, while the 2,3-difluoro substitutions will influence the electronic properties and orientation of the aromatic ring within the active site.

Peroxisome Proliferator-Activated Receptor γ (PPARγ): Benzenesulfonamide derivatives have been investigated as modulators of PPARγ, a key regulator of glucose and lipid metabolism. nih.govnih.gov Docking studies reveal that these ligands occupy the large, Y-shaped ligand-binding pocket of PPARγ. The binding is typically stabilized by a network of hydrogen bonds and hydrophobic interactions. While the exact binding mode of this compound is not determined, it is plausible that the sulfonamide group could interact with polar residues such as Ser289, His323, His449, or Tyr473, which are known to be important for ligand binding in PPARγ. The difluoromethyl-substituted phenyl ring would likely engage in hydrophobic interactions with nonpolar residues lining the pocket. Some studies have revealed that certain benzenesulfonamide-based ligands can adopt multiple binding modes within the orthosteric pocket of PPARγ. nih.gov

α-Glucosidase: This enzyme is a target for the management of type 2 diabetes, and various heterocyclic sulfonamides have been explored as potential inhibitors. researchgate.netnih.govscience.govnih.govmdpi.com Computational docking studies suggest that these inhibitors bind within the active site cavity of α-glucosidase, interacting with key catalytic residues. nih.gov For a compound like this compound, the sulfonamide group could form hydrogen bonds with acidic residues such as Asp and Glu, while the aromatic ring could establish π-π stacking or hydrophobic interactions with aromatic residues like Phe, Tyr, or Trp within the active site. The specific substitutions on the phenyl ring would modulate the affinity and specificity of these interactions.

Topoisomerase: Benzenesulfonamide moieties have been incorporated into compounds targeting bacterial topoisomerases. nih.govworldscientific.com For instance, benzenesulfonamide-fluoroquinolone hybrids have shown that the benzenesulfonamide group can introduce new interactions with the topoisomerase-DNA complex. nih.gov Molecular dynamics simulations are crucial in understanding the stability of these interactions over time. nih.govyoutube.commdpi.combiorxiv.org It is hypothesized that the substituted benzenesulfonamide portion of such molecules could interact with residues in the vicinity of the DNA cleavage and re-ligation site, thereby contributing to the stabilization of the enzyme-DNA-drug ternary complex.

The following table summarizes the key interacting residues in the active sites of these enzymes that are likely to be involved in the binding of benzenesulfonamide-based inhibitors.

| Enzyme | Key Interacting Residues | Type of Interaction |

| Carbonic Anhydrase II/IX | Zn(II), Thr199, His94, Gln92, Leu198 | Coordination, Hydrogen Bonding, Hydrophobic |

| PPARγ | Ser289, His323, His449, Tyr473 | Hydrogen Bonding, Hydrophobic |

| α-Glucosidase | Asp, Glu, Phe, Tyr, Trp | Hydrogen Bonding, Hydrophobic, π-π Stacking |

| Topoisomerase | DNA bases, Ser, Asp | Hydrogen Bonding, Electrostatic |

Analysis of Hydrogen Bonding and Hydrophobic Interactions

The biological activity of this compound is fundamentally governed by its ability to form stable non-covalent interactions, primarily hydrogen bonds and hydrophobic interactions, with its target receptors. libretexts.org

Hydrogen Bonding: The sulfonamide group (-SO₂NH₂) is a potent hydrogen bond donor (the N-H group) and acceptor (the oxygen atoms). In an enzymatic active site, the N-H group can donate a hydrogen bond to a backbone carbonyl or an acidic residue side chain (Asp, Glu). The sulfonyl oxygens can accept hydrogen bonds from residues like Ser, Thr, Tyr, or the backbone N-H of other amino acids. The fluorine atoms on the benzene ring are generally weak hydrogen bond acceptors.

Hydrophobic Interactions: These interactions are crucial for the desolvation of the ligand and its seating within nonpolar pockets of the enzyme active site. libretexts.orgmdpi.com The 4-methyl group on the benzene ring of this compound significantly contributes to its hydrophobicity, favoring interactions with aliphatic (e.g., Val, Leu, Ile) and aromatic (e.g., Phe, Tyr, Trp) amino acid residues. mdpi.com The phenyl ring itself also participates in hydrophobic and potentially π-stacking interactions. The formation of these interactions is entropically driven, resulting from the release of ordered water molecules from the nonpolar surfaces of both the ligand and the protein. libretexts.org

The interplay between hydrogen bonding and hydrophobic interactions dictates the binding affinity and selectivity of the compound. The fluorination at the 2 and 3 positions can subtly modulate these interactions by altering the electronic distribution of the aromatic ring and potentially influencing the strength of neighboring interactions.

Elucidation of Inhibitory Mechanisms at the Molecular Level

The inhibitory mechanism of this compound against its potential enzyme targets can be inferred from the established mechanisms of other benzenesulfonamide inhibitors.

For carbonic anhydrases , the primary inhibitory mechanism involves the direct binding of the deprotonated sulfonamide to the catalytic Zn(II) ion. This coordination displaces the zinc-bound water molecule (or hydroxide (B78521) ion), which is essential for the hydration of carbon dioxide, the enzyme's physiological substrate. By occupying this key position in the active site, the inhibitor effectively shuts down the catalytic cycle.

In the case of other enzymes like PPARγ , the mechanism is one of modulation rather than direct inhibition of catalysis. As a ligand, this compound would bind to the ligand-binding domain, inducing a conformational change in the receptor. This change affects the recruitment of co-activator or co-repressor proteins, thereby modulating the transcription of target genes. The specific substitutions on the benzenesulfonamide scaffold would determine whether the compound acts as an agonist, partial agonist, or antagonist.

For enzymes like α-glucosidase and topoisomerase , the mechanism is competitive or non-competitive inhibition. The inhibitor binds to the active site (competitive) or an allosteric site (non-competitive), preventing the substrate from binding or the enzyme from performing its catalytic function. Molecular dynamics simulations can provide insights into how the binding of the inhibitor alters the conformational dynamics of the enzyme, leading to a loss of function. nih.govyoutube.commdpi.combiorxiv.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. nih.govniscpr.res.innih.gov For benzenesulfonamide derivatives, QSAR studies have been employed to identify the key molecular descriptors that govern their inhibitory potency against various targets.

While a specific QSAR model for this compound is not available, general findings from QSAR studies on related benzenesulfonamides can provide design principles. nih.govnih.gov Typically, these models incorporate a range of descriptors:

Electronic Descriptors: Such as Hammett constants (σ), which quantify the electron-donating or -withdrawing nature of substituents. The two fluorine atoms in this compound are strongly electron-withdrawing, which can influence the pKa of the sulfonamide group and its binding to the zinc ion in carbonic anhydrases.

Steric Descriptors: Like molar refractivity (MR) or Taft steric parameters (Es), which describe the size and shape of the substituents. The 4-methyl group's size will be a factor in how well the molecule fits into a hydrophobic pocket.

Hydrophobic Descriptors: Such as the partition coefficient (logP), which measures the lipophilicity of the molecule. This is critical for cell membrane permeability and interaction with hydrophobic active site pockets.

A hypothetical QSAR equation might take the form:

log(1/IC₅₀) = c₁(logP) - c₂(logP)² + c₃(σ) + c₄(Es) + constant

Such models allow for the prediction of the biological activity of novel, unsynthesized derivatives, thereby guiding medicinal chemistry efforts to optimize lead compounds. For example, a QSAR model might suggest that increasing hydrophobicity at the 4-position while maintaining strong electron-withdrawing character at the 2 and 3-positions could enhance inhibitory activity.

Theoretical Spectroscopic Data Correlation with Experimental Observations

Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the geometric, electronic, and vibrational properties of molecules. nih.gov By calculating theoretical spectra (e.g., IR, Raman, NMR) and comparing them to experimental data, the molecular structure and vibrational modes of a compound can be accurately assigned and understood.

For molecules like this compound, DFT calculations, often using a basis set such as B3LYP/6-311++G(d,p), can predict:

Vibrational Frequencies: Theoretical IR and Raman spectra can be calculated. nih.gov The calculated frequencies for key functional groups, such as the S=O and N-H stretches of the sulfonamide, and the C-F and C-H vibrations of the substituted ring, can be correlated with experimental spectra. This correlation helps in the definitive assignment of the observed spectral bands.

NMR Chemical Shifts: Theoretical ¹H and ¹³C NMR chemical shifts can be computed and compared with experimental values to confirm the chemical structure.

Geometric Parameters: Bond lengths, bond angles, and dihedral angles of the molecule in its ground state can be optimized. These theoretical parameters can be compared with data from X-ray crystallography if available.

The table below shows a hypothetical correlation between experimental and theoretical vibrational frequencies for key functional groups in this compound, based on typical values for benzenesulfonamides.

| Vibrational Mode | Typical Experimental Frequency (cm⁻¹) | Hypothetical DFT Calculated Frequency (cm⁻¹) |

| N-H Stretch | 3350 - 3250 | 3300 |

| Aromatic C-H Stretch | 3100 - 3000 | 3050 |

| Asymmetric SO₂ Stretch | 1350 - 1310 | 1330 |

| Symmetric SO₂ Stretch | 1170 - 1150 | 1160 |

| C-F Stretch | 1250 - 1000 | 1100 |

Such correlative studies provide a high degree of confidence in the structural characterization of the molecule and a deeper understanding of its electronic and vibrational properties. nih.gov

Mechanistic Research on Chemical Transformations Involving 2,3 Difluoro 4 Methylbenzenesulfonamide

Investigation of Reaction Pathways in Synthesis

The synthesis of fluorinated sulfonamides often involves intricate reaction pathways. The presence of multiple fluorine atoms on the benzene (B151609) ring significantly influences the electronic properties and reactivity of the molecule, dictating the course of chemical transformations.

In the context of synthesizing fluorinated compounds, nucleophilic addition is a fundamental mechanism. For precursors to compounds like 2,3-Difluoro-4-methylbenzenesulfonamide, such as gem-difluoroalkenes, the reaction mechanism is heavily influenced by the strong electron-withdrawing nature of the fluorine atoms. This effect makes the difluorinated carbon atom susceptible to nucleophilic attack. However, a common challenge in these reactions is the subsequent β-fluoride elimination from the resulting anion intermediate, which often leads to the formation of monofluoroalkenes rather than the desired fluorine-retentive product.

A "fluorine-retentive strategy" has been developed to overcome this challenge. For instance, the addition of carboxylic acids to β,β-difluoroacrylates can proceed regioselectively to form products with RCO2–CF2 bonds. This type of reaction, a formal hydrofunctionalization, showcases a pathway where the nucleophile successfully adds to the molecule without the loss of fluorine, a key consideration for synthesizing difluorinated structures. The mechanism involves the attack of the nucleophile on the carbon bearing the two fluorine atoms.

General nucleophilic addition reactions can be promoted by either basic or acidic conditions. In a base-promoted mechanism, a strong nucleophile directly attacks the electrophilic center. Conversely, an acid-catalyzed mechanism involves the initial protonation of the electrophile, enhancing its reactivity toward weaker nucleophiles.

Acid-catalyzed processes involving carbocation intermediates are a strategic approach to control regioselectivity in reactions with fluorinated compounds. For example, the hydrodifluoroalkylation of alkenes with difluoroenoxysilanes can be catalyzed by acids like Mg(ClO₄)₂·6H₂O to achieve Markovnikov regioselectivity. The proposed mechanism involves the formation of a carbocation intermediate on the alkene, which is then attacked by the nucleophilic difluoroenoxysilane. This strategy allows for the synthesis of α,α-difluoroketones with a tertiary or quaternary carbon at the β-position, structures that are otherwise difficult to obtain.

Studies on other organic molecules have shown that carbocation intermediates can be formed and subsequently captured by solvents like dimethyl sulfoxide (B87167) (DMSO). In these cases, mesylate derivatives react to form carbocation intermediates (ion-pairs) which are then trapped by DMSO to yield transient oxosulfonium ions. Such intermediates can then react further, for instance with trace amounts of water, to form the final product. While not directly studying this compound, these findings illustrate the viability of carbocation-forming pathways in various chemical environments.

Radical reactions provide an alternative pathway for the synthesis of fluorinated sulfonamides. The development of methods for the introduction of the sulfonyl fluoride (B91410) moiety is of significant interest. One such method involves the transition-metal-free radical 1,2-difunctionalization of unactivated alkenes. In this process, an FSO₂ radical adds to the alkene, followed by a subsequent reaction, such as vicinal alkynylation, to yield β-alkynyl-fluorosulfonylalkanes.

A key aspect of these radical processes is the retention of the fluorine atoms. The stability of N-perfluoroalkylated amines, for example, is often compromised by their tendency to eliminate fluoride. However, controllable reactions can be achieved. For instance, an N-perfluoroalkylation of nitrosoarenes with perfluoroalkanesulfinates leads to labile N-perfluoroalkylated hydroxylamines. These intermediates can then undergo a controlled oxy/thiodefluorination by adding specific additives, demonstrating a pathway where fluorine chemistry is carefully managed. This highlights the versatility of using N-perfluoroalkylated amines as intermediates for synthesizing diverse fluorinated compounds.

Controlling stereoselectivity and regioselectivity is crucial in the synthesis of complex molecules. In reactions involving sulfonamides, these aspects are often dictated by the choice of catalyst and additives. For example, a copper-catalyzed intermolecular Heck-type reaction of unactivated alkenes and N-fluoro-sulfonamides has been shown to exhibit divergent regioselectivities. The outcome, leading to either vinyl or allylic products, can be completely switched by selecting different additives.

Similarly, regioselective additions to gem-difluoroalkenes have been achieved under thermal conditions without the need for catalysts. Readily available carboxylic acids can add regioselectively to tetrasubstituted or trisubstituted β,β-difluoroacrylates, demonstrating inherent selectivity in the system. In other systems, such as the four-component synthesis of 2,3-dihydro-4-nitropyrroles, stereoselectivity is achieved through an intramolecular 1,5-dipolar cycloaddition of an azomethine ylide intermediate. The stabilization of this intermediate likely accounts for the observed diastereospecificity.

Table 1: Factors Influencing Selectivity in Related Reactions

| Reaction Type | Key Factor for Selectivity | Outcome | Reference |

|---|---|---|---|

| Heck-Type Reaction | Choice of Additive | Switch between vinyl and allylic products | |

| Hydrodifluoroalkylation | Acid Catalyst (e.g., Mg(ClO₄)₂·6H₂O) | Markovnikov regioselectivity | |

| Addition to Difluoroacrylates | Inherent substrate reactivity | Regioselective addition | |

| Dihydropyrrole Synthesis | Intermediate Stabilization | Diastereospecificity |

Mechanistic Insights into Biological Interaction (Non-Clinical)

Benzenesulfonamide (B165840) derivatives are known to interact with various enzymes, and the specific substitution pattern on the aromatic ring, including fluorination, plays a critical role in determining their inhibitory activity and mechanism.

The sulfonamide moiety is a key feature in a variety of potent enzyme inhibitors. Derivatives of benzenesulfonamide have been extensively studied as inhibitors of carbonic anhydrases (CAs) and lipoxygenases (LOXs).

For carbonic anhydrase IX (CA IX), a target in cancer research, aryl thiazolone-benzenesulfonamides have shown excellent enzyme inhibition. Molecular modeling studies suggest that these inhibitors have favorable binding interactions within the active site of CA IX. The general mechanism for sulfonamide inhibition of CAs involves the binding of the deprotonated sulfonamide nitrogen to the zinc ion in the enzyme's active site, coordinated by three histidine residues and a water molecule or hydroxide (B78521) ion.

In the case of 12-lipoxygenase (12-LOX), another important therapeutic target, 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives have been identified as potent and selective inhibitors. Structure-activity relationship studies are crucial in optimizing the inhibitory potency of these compounds.

The mode of enzyme inhibition can be complex, often categorized as competitive, non-competitive, uncompetitive, or mixed-type. Mixed and non-competitive inhibition are frequently observed. Mechanistically, mixed-type inhibition can arise when an inhibitor affects not only substrate binding but also the catalytic step, for example, by impeding the isomerization of the enzyme-substrate complex into its catalytically active form. Statistical analysis of known inhibitors suggests that mixed inhibitors often bind exclusively to the active site of enzymes, challenging the formal model that implies binding to both the free enzyme and the enzyme-substrate complex at different sites.

Table 2: Investigated Enzyme Targets for Benzenesulfonamide Derivatives

| Enzyme Target | Class of Inhibitor | Potential Therapeutic Area | Reference |

|---|---|---|---|

| Carbonic Anhydrase IX (CA IX) | Aryl thiazolone-benzenesulfonamides | Anticancer | |

| 12-Lipoxygenase (12-LOX) | 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamides | Inflammation, Cancer, Diabetes |

Structure Activity Relationship Sar Studies in Research Contexts

Role of the Methyl Group and Other Substituents on Benzenesulfonamide (B165840) Core Activity

The 4-methyl group (para-position) on the 2,3-Difluoro-4-methylbenzenesulfonamide ring also plays a crucial role in defining its interaction with biological targets. Unlike the electron-withdrawing fluorine atoms, the methyl group is an electron-donating group. Its impact on activity is often related to steric and hydrophobic interactions within the target's binding pocket.

The interplay between the 2,3-difluoro and 4-methyl substituents is critical. The electronic effects of the fluorines dominate the acidity of the sulfonamide group, while the methyl group primarily influences how the "tail" of the molecule anchors into the hydrophobic regions of the active site. This combination allows for a multipoint interaction with the target, enhancing both affinity and potentially selectivity. Research on NLRP3 inflammasome inhibitors based on a benzenesulfonamide scaffold has shown that modifications on the sulfonamide moiety are generally well-tolerated, whereas substituents on other parts of the core structure are critical for potency. nih.gov

Modulating Activity via Linker Flexibility and Steric/Electronic Effects

While this compound is a discrete molecule, its core structure is frequently used as a foundational scaffold (or zinc-binding group) in more complex inhibitor designs. nih.gov In these designs, linkers are used to connect the benzenesulfonamide core to other chemical moieties (the "tail") to enhance affinity and achieve isoform selectivity. This is often referred to as the "tail approach". nih.govnih.gov

The nature of the linker significantly modulates activity through steric and electronic effects:

Flexibility and Rigidity : Studies using ureido linkers have shown that excessive flexibility is not always beneficial and can lead to a reduction in enzyme inhibition. nih.gov Conversely, overly rigid systems may prevent the molecule from adopting the optimal conformation for binding. The design of linkers, such as the 1,2,3-triazole scaffold, can provide a rigid connection that properly orients the tail moieties to interact with residues at the rim of the active site. nih.gov

Steric Hindrance : The size and shape of the linker and attached tail are crucial. Bulky groups can be used to selectively target isoforms with larger active site cavities. acs.org However, steric hindrance can also negatively impact affinity if the linker forces the molecule into a conformation that clashes with the enzyme. nih.gov

Electronic Character : Linkers containing groups capable of forming hydrogen bonds, such as ureas or amides, can contribute to the stabilization of the enzyme-inhibitor complex. nih.gov The 1,2,3-triazole ring, for example, is a valuable linker due to its stability, moderate dipole character, and hydrogen bonding capability. nih.gov

By systematically modifying the linker and tail, researchers can fine-tune the inhibitory profile of a benzenesulfonamide-based compound to achieve high potency and selectivity for a specific enzyme isoform, such as the tumor-associated Carbonic Anhydrase IX. nih.gov

Correlation of Molecular Features with Enzyme Binding Affinity and Specificity

The molecular features of this compound directly correlate with its binding mechanism, particularly for well-studied targets like carbonic anhydrases.

Sulfonamide Group : This is the primary zinc-binding group. The nitrogen atom of the deprotonated sulfonamide coordinates directly to the Zn²⁺ ion in the enzyme's active site, displacing a water molecule or hydroxide (B78521) ion. nih.gov The two oxygen atoms of the sulfonamide typically form crucial hydrogen bonds with the backbone amide of conserved residues, such as Thr199 in human Carbonic Anhydrase II, further anchoring the inhibitor. nih.gov

Aromatic Ring : The difluoro-methyl-substituted phenyl ring makes van der Waals contacts and potential π-π stacking interactions with hydrophobic and aromatic residues lining the active site. The specific substitution pattern dictates the orientation of the ring within this pocket.

Substituents (Fluoro and Methyl) : The 2,3-difluoro groups enhance the zinc-binding affinity through their electronic influence on the sulfonamide's pKa. acs.org The 4-methyl group engages with a distinct hydrophobic region of the active site. Isoform specificity is often achieved by exploiting differences in these hydrophobic pockets between different enzymes. For example, inhibitors with bulky tails can selectively target CAIX, which has a wider active site entrance compared to other isoforms. acs.org

Molecular docking and X-ray crystallography studies of related benzenesulfonamides confirm this binding mode. The inhibitor binds in a way that the sulfonamide group is buried deep within the active site cone, interacting with the zinc ion, while the substituted phenyl ring extends towards the entrance, interacting with residues that vary between isoforms. nih.gov This understanding of molecular interactions allows for the prediction of binding affinities and the rational design of more specific inhibitors. nih.govtuni.fi

Rational Design of Analogues for Enhanced Research Utility

The structure-activity relationships derived from this compound and related compounds provide a clear roadmap for the rational design of new analogues with improved properties. nih.govmdpi.com The benzenesulfonamide moiety is a privileged scaffold in drug discovery due to its proven efficacy as a zinc-binding group and its synthetic tractability. nih.gov

Strategies for designing new analogues include:

Pharmacophoric Hybridization : Combining the benzenesulfonamide core with other known pharmacophores can create hybrid molecules with enhanced or dual activities. mdpi.com For example, tethering the scaffold to a 1,2,3-triazole moiety has been used to develop selective COX-2 inhibitors and potent carbonic anhydrase inhibitors. nih.govmdpi.com

Bioisosteric Replacement : Key functional groups can be replaced with bioisosteres to improve properties like metabolic stability or binding affinity. For instance, a metabolically labile ester group on a complex benzenesulfonamide-based inhibitor was successfully replaced to improve its half-life. nih.gov

Structure-Based Design : Using computational modeling and X-ray crystal structures of target enzymes, analogues can be designed to optimize interactions with specific residues in the active site. This approach allows for the targeted modification of substituents on the phenyl ring or the design of novel linkers and tails to enhance potency and selectivity. cumhuriyet.edu.tr

This rational design process has led to the development of potent and selective inhibitors for various targets, including HIV-1 capsid proteins and receptor tyrosine kinases, demonstrating the broad utility of the benzenesulfonamide scaffold far beyond its traditional role as a carbonic anhydrase inhibitor. tuni.finih.gov

Role As a Key Intermediate in Organic Synthesis

Precursor to Complex Fluorinated Organic Molecules

The presence of fluorine atoms in organic molecules can significantly influence their physical, chemical, and biological properties. Consequently, the development of synthetic methodologies to introduce fluorine into complex structures is of great interest. While direct information on the use of 2,3-Difluoro-4-methylbenzenesulfonamide as a direct precursor is limited in publicly available research, the broader class of fluorinated benzenesulfonamides is recognized for its utility in this regard.

The difluorinated aromatic ring of this compound can be subjected to various chemical modifications. The fluorine atoms can activate the benzene (B151609) ring for nucleophilic aromatic substitution reactions, allowing for the introduction of other functional groups. Furthermore, the sulfonamide moiety can be transformed into other functional groups or act as a directing group for subsequent reactions on the aromatic ring. These transformations pave the way for the synthesis of a wide array of complex fluorinated molecules that are valuable in medicinal chemistry and materials science.

Scaffold for Heterocyclic Compound Synthesis

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in nature and form the core structure of many pharmaceuticals, agrochemicals, and functional materials. Benzenesulfonamides, in general, are known to be valuable starting materials for the synthesis of various heterocyclic systems. The sulfonamide nitrogen can participate in cyclization reactions to form a variety of nitrogen-containing heterocycles.

While specific examples detailing the use of this compound as a scaffold for heterocyclic synthesis are not readily found, the general reactivity of the sulfonamide group suggests its potential in this area. For instance, the nitrogen atom of the sulfonamide can act as a nucleophile in intramolecular or intermolecular reactions to form rings. The aromatic portion of the molecule can also be functionalized and incorporated into larger heterocyclic frameworks. The presence of the two fluorine atoms can influence the reactivity and regioselectivity of these cyclization reactions, potentially leading to the formation of novel fluorinated heterocyclic compounds.

Use in Diversification-Oriented Synthesis for Research

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of libraries of structurally diverse small molecules for high-throughput screening and drug discovery. The goal of DOS is to explore a wide range of chemical space to identify compounds with novel biological activities. The concept of using "privileged scaffolds," which are molecular frameworks that are able to bind to multiple biological targets, is central to many DOS strategies.

While there is no specific mention of this compound in the context of published diversity-oriented synthesis libraries, its structural features make it a candidate for such applications. A core scaffold like this compound could be systematically modified at multiple positions—the sulfonamide nitrogen, the methyl group, and the aromatic ring—to generate a library of diverse compounds. The fluorine atoms would impart unique properties to the resulting molecules, potentially leading to the discovery of novel bioactive agents. The modular nature of synthesizing derivatives from a common core is a hallmark of diversity-oriented synthesis.

Fluorination Impact on Molecular Design and Reactivity

Modulation of Acidity and Basicity by Fluorine Atoms

The high electronegativity of fluorine atoms exerts a strong electron-withdrawing inductive effect, which can significantly alter the acidity and basicity of nearby functional groups. For instance, the introduction of fluorine atoms onto a benzene (B151609) ring generally increases the acidity of a benzenesulfonamide's N-H bond. This modulation of pKa can have profound effects on a molecule's pharmacokinetic and pharmacodynamic properties, including its solubility, membrane permeability, and binding affinity to biological targets. researchgate.net The ability to fine-tune the pKa of a drug candidate is a critical aspect of drug design, and fluorination provides a predictable means to achieve this. nih.gov

Influence on Molecular Conformation

While fluorine is similar in size to hydrogen, its introduction can lead to significant changes in molecular conformation due to electrostatic and stereoelectronic effects. The highly polarized nature of the C-F bond can lead to intramolecular interactions that favor specific rotational conformers. eurjchem.com For example, fluorinated dicarboxylic acids have been shown to exhibit different conformational preferences compared to their non-fluorinated analogs, which can impact crystal packing and the formation of multicomponent crystals. harvard.edursc.org These conformational effects can be exploited to enforce a biologically active conformation of a molecule, potentially leading to enhanced binding affinity and selectivity for its target. ossila.com

C-F Activation and Reductive Elimination in Synthetic Pathways

The strength of the carbon-fluorine bond presents challenges for its selective cleavage and functionalization. However, transition-metal-mediated C-F bond activation has emerged as a powerful tool in synthetic organic chemistry. Processes such as β- or α-fluorine elimination from organometallic intermediates allow for the formation of new carbon-carbon or carbon-heteroatom bonds under relatively mild conditions. Reductive elimination from high-valent metal centers is another key step in catalytic cycles for the formation of C-F bonds, although this can be a challenging transformation. Mechanistic studies, often aided by computational chemistry, have been instrumental in designing more efficient catalytic systems for these transformations.

19F NMR Spectroscopy as a Research Tool for Fluorinated Compounds

19F NMR spectroscopy is a powerful analytical technique for the characterization of organofluorine compounds. The 19F nucleus has a high gyromagnetic ratio and 100% natural abundance, making it highly sensitive to NMR detection. nih.gov The large chemical shift range of 19F NMR provides excellent signal dispersion, making it a valuable tool for studying the structure, dynamics, and interactions of fluorinated molecules. nih.govnih.gov In pharmaceutical development, 19F NMR is used to characterize fluorinated drugs, monitor their metabolism, and study their interactions with biological targets. nih.gov The absence of a natural background signal in biological systems makes 19F NMR an ideal "spy" nucleus for in vivo studies. bldpharm.com

Data Tables

Table 1: Physicochemical Properties of 4-Methylbenzenesulfonamide (Parent Compound)

| Property | Value |

| Molecular Formula | C7H9NO2S |

| Molecular Weight | 171.22 g/mol |

| CAS Number | 70-55-3 |

| Melting Point | 136-139 °C |

| Boiling Point | Decomposes |

| Solubility | Sparingly soluble in water |

Emerging Research Directions and Future Perspectives in Difluorinated Sulfonamide Science

Development of Novel Synthetic Strategies

The synthesis of specifically substituted difluorinated sulfonamides like 2,3-Difluoro-4-methylbenzenesulfonamide necessitates advanced and often customized synthetic methodologies. Traditional synthesis involves the reaction of a sulfonyl chloride with an amine. frontiersrj.com However, the creation of the precisely fluorinated sulfonyl chloride precursor is the critical challenge.

Recent progress in organic synthesis offers several sophisticated routes:

Late-Stage Fluorination: Techniques for direct C-H fluorination or the conversion of other functional groups to fluorine on a pre-formed aromatic sulfonamide ring are gaining prominence. These methods allow for the introduction of fluorine atoms at a late stage in the synthesis, which is highly valuable for creating diverse compound libraries for screening. rsc.org

From Alternative Sulfur Precursors: Novel methods are being developed that move away from sulfonyl chlorides. For instance, sulfonyl fluorides can be synthesized from a variety of precursors like thiols, sulfonic acids, and even other sulfonamides, offering greater flexibility and milder reaction conditions. rhhz.net The use of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) click chemistry, a set of powerful reactions, is also expanding the toolkit for creating sulfur-fluorine bonds. researchgate.net

Transition-Metal Catalysis: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig N-arylation, provide efficient methods for forming the C-N bond between a complex aryl group (like 2,3-difluoro-4-methylphenyl) and the sulfonamide nitrogen. ijbpas.com

These evolving strategies are crucial for the efficient and selective synthesis of complex molecules like this compound, enabling further research into its properties and applications. rsc.org

Advanced Computational Modeling and Prediction

Computational chemistry is an indispensable tool for predicting the properties of novel sulfonamides before their synthesis, saving significant time and resources. For a molecule like this compound, computational studies would provide deep insights into its behavior.

Density Functional Theory (DFT): DFT calculations are used to predict molecular geometry, vibrational frequencies (for comparison with experimental IR spectra), and electronic properties. These calculations can elucidate how the difluoro-substitution pattern affects the electron distribution and reactivity of the sulfonamide group. mdpi.com

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand when bound to a protein target. nih.gov For this compound, docking studies could screen its potential against a wide range of known sulfonamide targets, such as dihydropteroate (B1496061) synthase (DHPS) or carbonic anhydrases, to prioritize experimental testing. nih.govnih.gov The binding energy, a key output, quantifies the strength of the interaction.

Below is a table representing typical data generated from molecular docking studies for a model sulfonamide, illustrating the predictive power of this approach.

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

| E. coli DNA Gyrase | -6.37 | ASP 73, ILE 78, PRO 79 | Hydrogen Bonding, Hydrophobic |

| COVID-19 Main Protease | -6.35 | THR 25, HIS 41, MET 165 | Hydrogen Bonding, Pi-Sulfur |

| Dihydropteroate Synthase | -8.10 | Arg63, Lys221, Ser222 | Ionic, Hydrogen Bonding, π-π |

| This table is illustrative, based on data for various sulfonamides described in the literature. mdpi.comnih.gov The specific values for this compound would require dedicated computational analysis. |

Exploration of New Biological Target Interactions at the Molecular Level

The introduction of fluorine atoms can profoundly alter the way a molecule interacts with its biological targets. fu-berlin.de The specific 2,3-difluoro pattern on the benzene (B151609) ring of this compound would be expected to create unique molecular interactions.

Modulation of Acidity: Fluorine is a highly electronegative atom, and its presence can lower the pKa of the sulfonamide N-H group, affecting its ionization state at physiological pH. This change can significantly influence the strength of ionic interactions and hydrogen bonds with protein residues.

Novel Non-Covalent Interactions: The carbon-fluorine bond can participate in favorable interactions that are less common for other substituents. These include multipolar interactions, such as orthogonal contacts between the C-F bond and backbone carbonyl groups in a protein. soci.org

Hydrophobic and Steric Effects: Fluorination can alter the molecule's lipophilicity, impacting its ability to cross cell membranes and fit into hydrophobic pockets of a protein target. Molecular dynamics simulations are increasingly used to study how fluorination affects the stability of protein-ligand complexes and the dynamics of water molecules within the binding site. fu-berlin.denih.gov

A detailed analysis of the FKBP12 protein, a model system for studying sulfonamide interactions, revealed that sulfonamide oxygens are a key binding motif, often engaging in C-H···O=S interactions with the protein. nih.gov Replacing hydrogen with fluorine on the aromatic ring could modulate the electronic character of the sulfonyl group, thereby influencing these critical interactions.

Design of Research Probes and Chemical Biology Tools

The unique reactivity of related sulfur-fluorine compounds has led to their development as powerful tools in chemical biology. Aryl sulfonyl fluorides, which are structurally similar to sulfonamides, are notable for their ability to act as covalent inhibitors and activity-based probes. sigmaaldrich.com

Covalent Probes: Sulfonyl fluorides can react covalently with the nucleophilic side chains of several amino acids, including serine, threonine, and tyrosine. This context-specific reactivity makes them ideal for selectively labeling and identifying new protein targets. sigmaaldrich.com

SuFEx Click Chemistry: The reliability and specificity of Sulfur(VI) Fluoride Exchange (SuFEx) reactions have established sulfonyl fluorides as valuable connectors in drug discovery and bioconjugation. researchgate.net A compound like this compound could serve as a precursor or building block for creating more complex chemical probes by converting the sulfonamide group to a sulfonyl fluoride. This would enable its use in identifying new biological pathways or as a warhead for targeted covalent drugs.

Interdisciplinary Research Integrating Synthesis, Characterization, and Computational Studies

The future of difluorinated sulfonamide science lies in a tightly integrated, interdisciplinary approach. The development of a compound like this compound from a concept to a useful chemical entity requires a cyclical and collaborative effort.

Design & Modeling: The process begins with computational studies to predict the binding of the proposed molecule to specific biological targets and to estimate its physicochemical properties. mdpi.com

Synthesis: Guided by the computational predictions, synthetic chemists develop novel and efficient routes to produce the target molecule. nih.gov

Characterization & In Vitro Testing: The synthesized compound is then rigorously characterized, and its activity against the intended biological targets is tested through in vitro assays. nih.gov

Structural Biology: If the compound shows promising activity, techniques like X-ray crystallography can be used to determine its precise binding mode within the protein target. nih.gov

Refinement: The experimental data from biological testing and structural studies are fed back into the computational models. This information allows for a deeper understanding of the structure-activity relationship and guides the design of the next generation of improved compounds, completing the research cycle. nih.gov

This integrated workflow, combining the skills of synthetic chemists, computational modelers, and chemical biologists, is essential for accelerating the discovery and optimization of novel difluorinated sulfonamides.

Q & A

Basic: What are the optimal synthetic routes for preparing 2,3-Difluoro-4-methylbenzenesulfonamide?

Answer:

The synthesis typically involves nucleophilic substitution reactions. For sulfonamide derivatives like this compound, a common approach includes reacting a sulfonyl chloride intermediate with an amine under basic conditions. Key steps include:

- Reagent Selection: Bases such as triethylamine or sodium hydroxide are used to deprotonate the amine and facilitate substitution .

- Solvent Optimization: Polar aprotic solvents (e.g., dichloromethane or DMF) enhance reactivity and solubility .

- Purification: Column chromatography or recrystallization ensures high purity (>95%), critical for downstream applications.

Basic: How is the structural identity of this compound confirmed?

Answer:

Structural validation employs a combination of spectroscopic and crystallographic techniques:

- NMR Spectroscopy: H and F NMR identify substituent positions and fluorine coupling patterns .

- Mass Spectrometry: High-resolution MS confirms molecular weight and fragmentation pathways .

- X-ray Crystallography: Bond angles (e.g., S–N–C at ~115–120°) and torsion angles resolve stereoelectronic effects .

Advanced: How can researchers address contradictions in spectroscopic or crystallographic data?

Answer:

Contradictions often arise from impurities, solvent effects, or polymorphic forms. Mitigation strategies include:

- Multi-Technique Cross-Validation: Compare NMR, IR, and XRD data to identify outliers .

- Crystallographic Refinement: Software like SHELXL detects overfitting or misplaced atoms in electron density maps .

- Reaction Traceability: Document solvent history and crystallization conditions to isolate artifacts .

Advanced: What mechanistic insights guide the reactivity of this compound in medicinal chemistry?

Answer:

The compound’s sulfonamide group (–SONH) acts as a hydrogen-bond donor/acceptor, enabling interactions with biological targets. Key considerations:

- Electronic Effects: Fluorine substituents enhance electrophilicity, influencing binding to enzymes (e.g., carbonic anhydrase) .

- Steric Constraints: The 4-methyl group may modulate steric hindrance in active sites, requiring molecular docking studies .

- Metabolic Stability: Fluorination reduces susceptibility to oxidative metabolism, improving pharmacokinetics .

Basic: What are the documented biological activities of this compound derivatives?

Answer:

Sulfonamides with fluorine and methyl substituents exhibit:

- Antibacterial Activity: Inhibition of dihydropteroate synthase in folate biosynthesis .

- Anti-Inflammatory Effects: COX-2 selectivity via sulfonamide-mediated hydrogen bonding .

- Anticancer Potential: Apoptosis induction in cell lines via caspase activation (requires IC validation) .